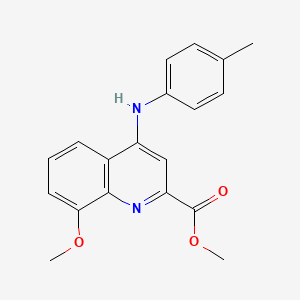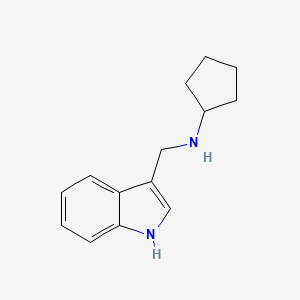![molecular formula C11H10N4O3S B2591126 Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate CAS No. 1043389-62-3](/img/structure/B2591126.png)
Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate” is a compound that belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by a pyrimidine ring system bearing an exocyclic sulfur atom . The compound is a key intermediate for the synthesis of polyfunctionally substituted heterocycles .
Synthesis Analysis
The synthesis of this compound involves various cyclization processes or domino reactions . For instance, one method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a bicyclic system that is still poorly represented in the literature .Chemical Reactions Analysis
The chemical reactions involving this compound are predominantly found in patents, which mainly contain the synthesis methods of pyrazolo[3,4-d]thiazole or pyrazolo[3,4-d][1,4]thiazine derivatives . The reactions do not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety, but proceed as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Applications De Recherche Scientifique
Antitumor Activity
The compound has been shown to have high antitumor activity . This makes it a promising scaffold for the design of new anticancer drugs .
Antibacterial Activity
In addition to its antitumor properties, the compound also exhibits antibacterial activity . This suggests potential applications in the development of new antibiotics .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory activities . This could lead to its use in the treatment of various inflammatory conditions .
Drug Design
The thiazolo[3,2-a]pyrimidine moiety of the compound can be readily modified by the introduction of new binding sites . This is extremely necessary to optimize the interaction between the ligand and biological target, making it a promising candidate for drug design .
Synthesis of Derivatives
The compound’s active methylene group (C2H2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This property can be utilized in the synthesis of various derivatives .
Biological Target Binding
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Green Chemistry
The compound can be synthesized using eco-friendly methods . This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes .
Alkaloid Synthesis
Indole derivatives, which are structurally similar to the compound, are prevalent moieties present in selected alkaloids . This suggests potential applications in the synthesis of alkaloids .
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been studied for their anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of an hh signalling cascade .
Mode of Action
Similar compounds have been found to inhibit key enzymes in cancer cell proliferation, such as topoisomerase ii alpha .
Biochemical Pathways
Similar compounds have been found to inhibit the hh signalling cascade, a pathway involved in cell growth and differentiation .
Result of Action
Similar compounds have shown potential anticancer activity by inhibiting key enzymes involved in cancer cell proliferation .
Propriétés
IUPAC Name |
ethyl 2-(2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-12-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-2-18-8(16)3-6-5-19-11-13-9-7(4-12-14-9)10(17)15(6)11/h4-5H,2-3H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGGRKRDIUPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=NC3=C(C=NN3)C(=O)N12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)






![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2591058.png)
![N-[(5-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B2591060.png)

